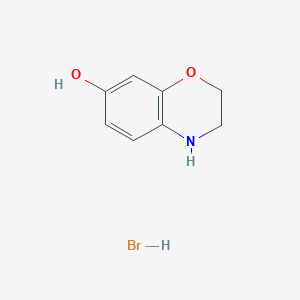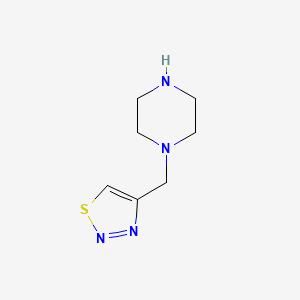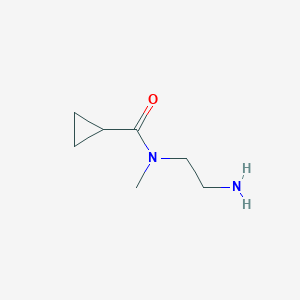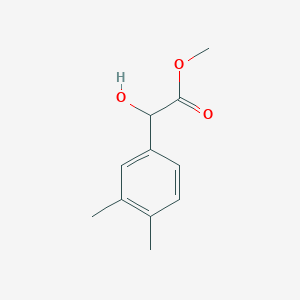![molecular formula C13H16N2Si B13522612 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a benzodiazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole typically involves the palladium-catalyzed coupling reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: 1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes or alcohols.
Substitution: Formation of various substituted benzodiazoles.
科学的研究の応用
1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and enzymes. The ethynyl moiety can participate in various chemical reactions, facilitating the formation of reactive intermediates that can modulate biological pathways.
類似化合物との比較
- 2-[2-(Trimethylsilyl)ethynyl]aniline
- 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
- Triisopropyl [ (trimethylsilyl)ethynyl]silane
Comparison: 1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H16N2Si |
|---|---|
分子量 |
228.36 g/mol |
IUPAC名 |
trimethyl-[2-(1-methylbenzimidazol-2-yl)ethynyl]silane |
InChI |
InChI=1S/C13H16N2Si/c1-15-12-8-6-5-7-11(12)14-13(15)9-10-16(2,3)4/h5-8H,1-4H3 |
InChIキー |
GCLKSMSLSYZOFX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


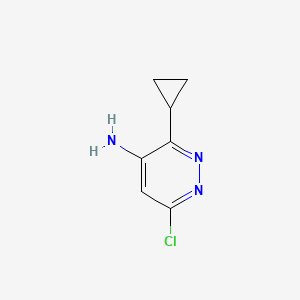
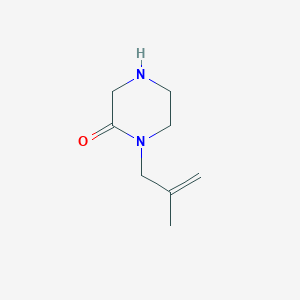

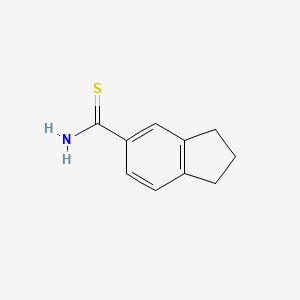
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)


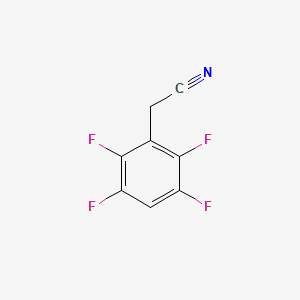

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
